Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Science
Introduction: The Strategic Importance of Non-Canonical Amino Acids in Peptide Science
An In-Depth Technical Guide to Fmoc-DL-(2-thienyl)glycine
In the landscape of modern medicinal chemistry and drug discovery, the twenty canonical amino acids form the foundational alphabet of protein and peptide structure. However, the exploration of non-canonical or unnatural amino acids (ncAAs) has unlocked vast new territories for designing novel therapeutics.[1] These unique building blocks provide a powerful toolkit for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced properties such as increased stability against enzymatic degradation, improved target selectivity, and better bioavailability.[1]
This guide focuses on a particularly valuable ncAA derivative: Fmoc-DL-(2-thienyl)glycine . Identified by its CAS number 211682-11-0 , this compound merges the utility of the widely-used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the distinct structural and electronic features of a thienyl moiety.[1][2][3] As a derivative of glycine with a 2-thienyl substituent at the alpha-carbon, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) for introducing unique aromatic and hydrophobic characteristics into peptide chains.[1][2] This guide provides an in-depth examination of its properties, synthesis, and application, tailored for researchers and professionals in drug development and chemical biology.
Core Properties and Structural Analysis
Fmoc-DL-(2-thienyl)glycine is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.[1] While its physical properties are identical in achiral environments, the specific stereochemistry can be critical in biological systems where interactions with chiral molecules like enzymes or receptors are paramount.[1]
Chemical Structure
The molecule's architecture can be deconstructed into three key functional components:
-
The Glycine Backbone: The simplest amino acid scaffold.
-
The 2-Thienyl Side Chain: A five-membered aromatic ring containing a sulfur atom, which replaces an alpha-hydrogen of the glycine. This group introduces unique steric and electronic properties, influencing peptide conformation and potential for π-π stacking interactions.[2]
-
The Fmoc Protecting Group: Attached to the amino group, this bulky group is stable under acidic conditions but readily cleaved by mild bases like piperidine, forming the cornerstone of the orthogonal protection strategy in modern peptide synthesis.[1]
Caption: Chemical structure of Fmoc-DL-(2-thienyl)glycine.
Physicochemical Data
A summary of the key quantitative data for Fmoc-DL-(2-thienyl)glycine is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 211682-11-0 | [1][2][3] |
| Molecular Formula | C₂₁H₁₇NO₄S | [2][4] |
| Molecular Weight | 379.4 g/mol | [1][2] |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid | [2] |
| Appearance | White to off-white solid or powder | [4][5] |
| Purity | ≥ 97-98% (typically by HPLC) | [4][5] |
| Melting Point | 186 - 192 °C | [4] |
| Solubility | Soluble in organic solvents like DMF and NMP | [2] |
| Storage | 0 - 8 °C, desiccated | [4][6] |
Note: The DL form is a racemic mixture. The individual enantiomers, Fmoc-L-(2-thienyl)glycine (CAS: 211682-13-2) and Fmoc-D-(2-thienyl)glycine (CAS: 208259-66-9), will exhibit optical rotation.[4][7]
Synthesis and Manufacturing
The synthesis of Fmoc-DL-(2-thienyl)glycine is a multi-step process that requires precise control over reaction conditions. The most common and direct approach involves the N-protection of the pre-formed amino acid, DL-(2-thienyl)glycine.[1]
General Synthetic Protocol:
-
Deprotonation: DL-(2-thienyl)glycine is dissolved in an aqueous basic solution to deprotonate the amino group, rendering it nucleophilic.
-
Fmocylation: A solution of an activated Fmoc derivative, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an organic solvent like dioxane is added to the amino acid solution.[1]
-
Reaction: The mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation and Purification: The reaction mixture is acidified to protonate the carboxylic acid, causing the product to precipitate. The crude product is then collected and purified, often through recrystallization or high-performance liquid chromatography (HPLC), to achieve the high purity required for peptide synthesis.[1][2]
An alternative, though more complex, route involves constructing the thienylglycine structure from simpler, protected glycine precursors, which can offer greater flexibility for creating stereochemically pure variants.[1][8]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-DL-(2-thienyl)glycine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), the dominant method for producing synthetic peptides.[2][9] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[10]
The SPPS Cycle: A Self-Validating System
The elegance of the Fmoc/tBu orthogonal strategy lies in its two distinct and chemically compatible deprotection steps. The temporary Nα-Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups (and cleavage from the resin) are removed at the end of the synthesis using strong acid.[1]
The incorporation of Fmoc-DL-(2-thienyl)glycine follows this well-established cycle:
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
Step-by-Step Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the manual coupling of Fmoc-DL-(2-thienyl)glycine onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and washing. The resin should be swelled in dimethylformamide (DMF).[10]
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-DL-(2-thienyl)glycine and a slightly lower equivalency of a coupling agent (e.g., HCTU) in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
-
Allow the activation to proceed for a few minutes at room temperature. The carboxylic acid group is converted into a more reactive species, ready for amidation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the resin.[10]
-
Agitate the mixture using a shaker or by bubbling nitrogen gas from the bottom of the vessel for 1-2 hours.
-
Causality: The exposed amine on the resin-bound peptide attacks the activated carboxyl group of the Fmoc-DL-(2-thienyl)glycine, forming a new, stable peptide bond.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates that all free amines have reacted.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[10]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[10]
-
Drain and repeat the piperidine treatment once more.
-
Mechanism: The piperidine acts as a base, catalyzing a β-elimination reaction that cleaves the Fmoc group, releasing the N-terminal amine for the next coupling cycle.[2] The byproducts are dibenzofulvene and its piperidine adduct, which are washed away.
-
-
Final Wash:
-
Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and Fmoc byproducts. The resin is now ready for the next amino acid coupling.[10]
-
Safety, Handling, and Storage
As a laboratory chemical, Fmoc-DL-(2-thienyl)glycine requires adherence to standard safety practices.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin, eyes, or clothing.[11][12] Avoid generating dust.[11]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[7][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][12]
-
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[11][12] For long-term stability, store refrigerated (2-8°C) and protected from moisture.[4][6]
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.[11]
Conclusion
Fmoc-DL-(2-thienyl)glycine stands as a testament to the power of synthetic chemistry in expanding the tools available for peptide research and drug development. Its unique thienyl side chain offers a means to modulate the hydrophobicity, aromaticity, and conformational properties of peptides, potentially leading to enhanced biological activity and stability.[2][4] A thorough understanding of its properties and its role within the robust and validated framework of Fmoc-SPPS enables scientists to rationally design and construct novel peptide-based molecules for a wide array of therapeutic and research applications.
References
-
Product information, Fmoc-dl-(2-thienyl)glycine. (n.d.). P&S Chemicals. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Glycine MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 111(11), 6557-6602. Retrieved January 19, 2026, from [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010). Google Patents.
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